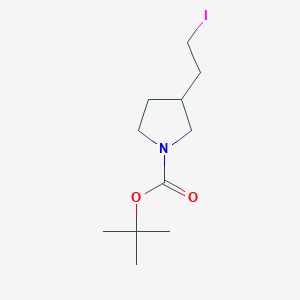
1-Boc-3-(2-iodoethyl)-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2-iodoethyl)-pyrrolidine: is a chemical compound with the molecular formula C11H20INO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodoethyl group attached to the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-iodoethyl)-pyrrolidine typically involves the reaction of pyrrolidine derivatives with iodoethyl reagents. One common method includes the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with iodoethyl reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions: 1-Boc-3-(2-iodoethyl)-pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents like Dess-Martin periodinane or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .
科学研究应用
Chemistry: In organic synthesis, 1-Boc-3-(2-iodoethyl)-pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .
作用机制
The mechanism of action of 1-Boc-3-(2-iodoethyl)-pyrrolidine involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound lacks the iodoethyl group but shares the pyrrolidine core structure.
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Similar to the iodoethyl derivative but with a bromoethyl group instead of an iodoethyl group.
tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: Another halogenated derivative with a chloroethyl group.
Uniqueness: 1-Boc-3-(2-iodoethyl)-pyrrolidine is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to its bromo and chloro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
属性
分子式 |
C11H20INO2 |
|---|---|
分子量 |
325.19 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3 |
InChI 键 |
WAZXDTKITHEPAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)
![3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1510950.png)

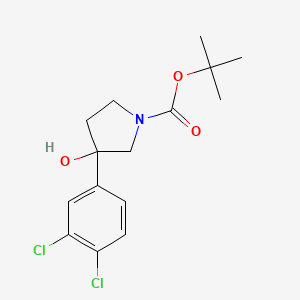
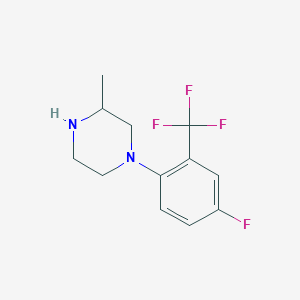
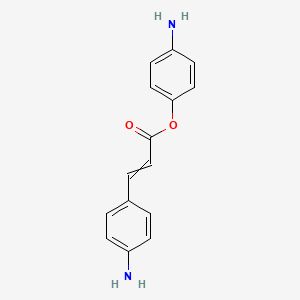
![1h-Pyrrolo[2,3-c]pyridine-7-carboxylic acid,4-methyl-](/img/structure/B1510964.png)
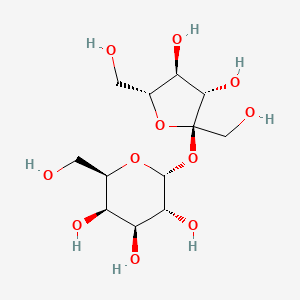
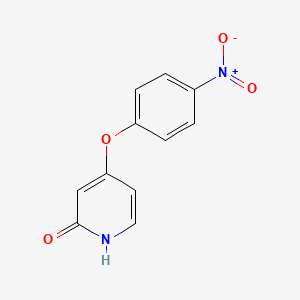
![4-[2-bromo-9-[4-(1,1-dimethylethyl)phenyl]-9H-fluoren-9-yl]-Phenol](/img/structure/B1510976.png)
![6-(1-((tert-Butyldimethylsilyl)oxy)-2-nitropropyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1510978.png)
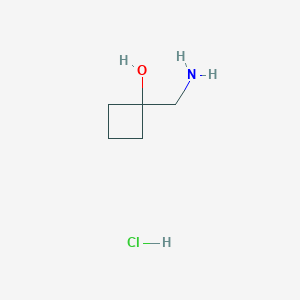
![6-cyano-N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methyl-4-Pyrimidinecarboxamide](/img/structure/B1510985.png)
![Ethyl 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B1510986.png)
